molecular formula C10H10Cl2FN B13337682 (R)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

(R)-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine

Cat. No.: B13337682
M. Wt: 234.09 g/mol
InChI Key: DAZPHZOXRBBYRD-SECBINFHSA-N
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Description

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloro-3-fluoroaniline and a suitable chiral auxiliary.

    Formation of Intermediate: The aniline derivative undergoes a series of reactions, including halogenation, nitration, and reduction, to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring.

    Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine could be explored for its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the dichloro and fluorophenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,5-Dichlorophenyl)pyrrolidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    ®-2-(3-Fluorophenyl)pyrrolidine: Lacks the chlorine atoms, which could influence its overall properties.

    ®-2-Phenylpyrrolidine: Lacks both chlorine and fluorine atoms, making it less reactive and potentially less selective in biological applications.

Uniqueness

®-2-(2,5-Dichloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both dichloro and fluorophenyl groups, which can enhance its chemical reactivity and specificity in various applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C10H10Cl2FN

Molecular Weight

234.09 g/mol

IUPAC Name

(2R)-2-(2,5-dichloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10Cl2FN/c11-6-4-7(9-2-1-3-14-9)10(12)8(13)5-6/h4-5,9,14H,1-3H2/t9-/m1/s1

InChI Key

DAZPHZOXRBBYRD-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)Cl)F)Cl

Origin of Product

United States

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